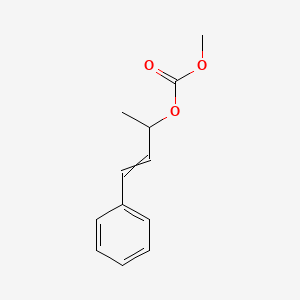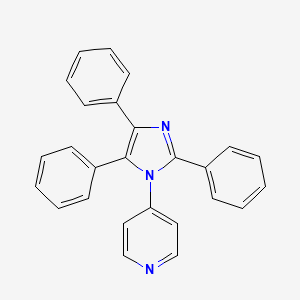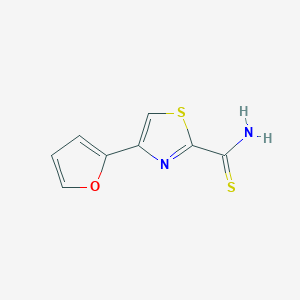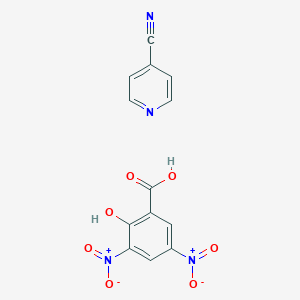![molecular formula C12H11NO2 B12608273 2-Methyl-2,3-dihydropyrano[3,2-e]isoindol-1(7h)-one CAS No. 917884-91-4](/img/structure/B12608273.png)
2-Methyl-2,3-dihydropyrano[3,2-e]isoindol-1(7h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2,3-dihydropyrano[3,2-e]isoindol-1(7h)-one is a heterocyclic compound that features a fused pyrano and isoindole ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3-dihydropyrano[3,2-e]isoindol-1(7h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phloroglucinol with suitable aldehydes and ketones, followed by cyclization to form the pyrano ring . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity this compound.
化学反応の分析
Types of Reactions
2-Methyl-2,3-dihydropyrano[3,2-e]isoindol-1(7h)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
2-Methyl-2,3-dihydropyrano[3,2-e]isoindol-1(7h)-one has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as anticancer agents. They exhibit cytotoxic activity against various cancer cell lines, making them promising candidates for drug development.
Materials Science: The unique structural properties of this compound make it suitable for use in the development of novel materials with specific electronic and optical properties.
Biological Studies: It can be used as a probe in biological studies to investigate cellular processes and molecular interactions.
作用機序
The mechanism of action of 2-Methyl-2,3-dihydropyrano[3,2-e]isoindol-1(7h)-one involves its interaction with specific molecular targets and pathways. In medicinal applications, it may exert its effects by binding to and inhibiting key enzymes or receptors involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
類似化合物との比較
Similar Compounds
Pyrano[2,3-f]chromene-4,8-dione: This compound shares a similar pyrano ring system and has been studied for its anticancer properties.
1,2,7-Trioxo-1,2-dihydropyrano[3,2-e]indole: Another related compound with a fused pyrano and indole ring system, known for its unique structural and electronic properties.
Uniqueness
2-Methyl-2,3-dihydropyrano[3,2-e]isoindol-1(7h)-one is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties
特性
CAS番号 |
917884-91-4 |
|---|---|
分子式 |
C12H11NO2 |
分子量 |
201.22 g/mol |
IUPAC名 |
2-methyl-3,7-dihydropyrano[2,3-g]isoindol-1-one |
InChI |
InChI=1S/C12H11NO2/c1-13-7-8-4-5-10-9(3-2-6-15-10)11(8)12(13)14/h2-5H,6-7H2,1H3 |
InChIキー |
SYCRZXSWPFNZIN-UHFFFAOYSA-N |
正規SMILES |
CN1CC2=C(C1=O)C3=C(C=C2)OCC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-{[(5S)-5-Amino-5-carboxypentyl]amino}-9-oxononanoic acid](/img/structure/B12608192.png)
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-chloro-, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B12608197.png)
![N-(3-{[(4-Fluorophenyl)methyl]sulfamoyl}phenyl)acetamide](/img/structure/B12608198.png)

![N-[4-Methoxy-3-(piperidin-4-yl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B12608212.png)

![Phenol, 2-[(1-phenyl-3-butenyl)amino]-](/img/structure/B12608225.png)
![4-Piperidinecarboxylic acid, 1-[(3-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]-](/img/structure/B12608230.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-5-bromo-2-hydroxybenzamide](/img/structure/B12608233.png)

![[(2-Methylanthracene-9,10-diyl)di(3,1-phenylene)]bis(triphenylsilane)](/img/structure/B12608260.png)
![6,7,16,17,26,27-hexafluoro-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4,6,8,10,12,14,16,18,20,22,24,26,28-pentadecaene](/img/structure/B12608265.png)

